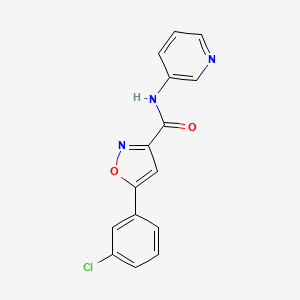![molecular formula C18H22Cl4N2O B4739968 N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}quinuclidin-3-amine dihydrochloride](/img/structure/B4739968.png)
N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}quinuclidin-3-amine dihydrochloride
説明
N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}quinuclidin-3-amine dihydrochloride, also known as J-104129, is a novel compound that has gained attention in the field of scientific research due to its potential therapeutic applications. This compound is a selective antagonist of the M3 muscarinic acetylcholine receptor, which plays a key role in regulating various physiological processes in the body.
作用機序
The mechanism of action of N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}quinuclidin-3-amine dihydrochloride involves its selective antagonism of the M3 muscarinic acetylcholine receptor. This receptor is primarily found in smooth muscle cells and plays a key role in regulating various physiological processes such as smooth muscle contraction, glandular secretion, and cardiac function. By inhibiting the activation of this receptor, this compound can effectively reduce the contraction of airway smooth muscle, leading to improved respiratory function.
Biochemical and Physiological Effects:
Studies have shown that N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}quinuclidin-3-amine dihydrochloride can effectively reduce the contraction of airway smooth muscle in a dose-dependent manner. This compound has also been shown to have a longer duration of action compared to other muscarinic receptor antagonists, making it a promising candidate for the treatment of respiratory diseases. In addition, this compound has been found to have a low affinity for other muscarinic receptor subtypes, reducing the risk of unwanted side effects.
実験室実験の利点と制限
One of the main advantages of using N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}quinuclidin-3-amine dihydrochloride in lab experiments is its high selectivity for the M3 muscarinic receptor. This allows researchers to specifically target this receptor and study its effects on various physiological processes. However, one of the limitations of using this compound is its potential toxicity at high doses, which can lead to unwanted side effects and may limit its use in certain experimental settings.
将来の方向性
There are several future directions for the study of N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}quinuclidin-3-amine dihydrochloride. One potential area of focus is the development of new formulations and delivery methods for this compound, which can improve its efficacy and reduce the risk of unwanted side effects. Another area of focus is the study of this compound in other disease models, such as gastrointestinal disorders and neurological disorders, where the M3 muscarinic receptor plays a key role in disease progression. Finally, the development of new muscarinic receptor antagonists based on the structure of N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}quinuclidin-3-amine dihydrochloride may lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.
科学的研究の応用
N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}quinuclidin-3-amine dihydrochloride has been studied for its potential therapeutic applications in various fields of scientific research. One of the main areas of focus has been its use in the treatment of respiratory diseases such as chronic obstructive pulmonary disease (COPD) and asthma. Studies have shown that this compound can effectively inhibit the contraction of airway smooth muscle, which is a key factor in the development of these respiratory diseases.
特性
IUPAC Name |
N-[[5-(2,5-dichlorophenyl)furan-2-yl]methyl]-1-azabicyclo[2.2.2]octan-3-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N2O.2ClH/c19-13-1-3-16(20)15(9-13)18-4-2-14(23-18)10-21-17-11-22-7-5-12(17)6-8-22;;/h1-4,9,12,17,21H,5-8,10-11H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZJQCYNBGHXWAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)NCC3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22Cl4N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}quinuclidin-3-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[4-(2-furylmethyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4739892.png)
![N-[1-(1-adamantyl)butyl]-4-bromobenzenesulfonamide](/img/structure/B4739900.png)
![N-[2-(3-chlorophenyl)ethyl]-N'-[3-(methylthio)phenyl]urea](/img/structure/B4739912.png)

![N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide](/img/structure/B4739937.png)
![2-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B4739942.png)
![4-{2-[(4-fluorobenzyl)oxy]-5-nitrobenzylidene}-2-(3-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4739954.png)
![3-{5-[(2,5-dichlorophenoxy)methyl]-2-furyl}-1-(1,3-dimethyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B4739960.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B4739966.png)
![2-{[(1-propyl-4-piperidinyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4739974.png)
![3,5-dimethyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-1-adamantanecarboxamide](/img/structure/B4739981.png)
![N-[4-(aminosulfonyl)phenyl]-4-(3-hydroxyphenyl)-1-piperazinecarbothioamide](/img/structure/B4739989.png)
![3-{[4-allyl-5-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-4-phenylquinolin-2-ol](/img/structure/B4739996.png)
![N-(2,3-dichlorophenyl)-2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetamide](/img/structure/B4740004.png)